N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide is an organic compound characterized by its unique structure, which includes a benzenecarboximidamide moiety attached to a 1,2-diphenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with 1,2-diphenylethene under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide can undergo various chemical reactions, including:
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing its reaction. This inhibition can lead to a decrease in tumor growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide Derivatives: These compounds also exhibit enzyme inhibitory properties and are used in similar applications.
Benzimidazole Derivatives: Known for their anticancer and antimicrobial activities, these compounds share some structural similarities with N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide.
Uniqueness
N’-[(E)-1,2-diphenylethenyl]benzenecarboximidamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit carbonic anhydrase IX with high selectivity sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
35424-75-0 |
---|---|
Molekularformel |
C21H18N2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide |
InChI |
InChI=1S/C21H18N2/c22-21(19-14-8-3-9-15-19)23-20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H,(H2,22,23)/b20-16+ |
InChI-Schlüssel |
RMZSOCFGZHZLCI-CAPFRKAQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/N=C(C3=CC=CC=C3)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)N=C(C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.